molecular formula C24H19F4N3O3 B560052 Sodium Channel inhibitor 1 CAS No. 1198117-23-5

Sodium Channel inhibitor 1

Numéro de catalogue B560052
Numéro CAS: 1198117-23-5
Poids moléculaire: 473.428
Clé InChI: GRXUKFHZQDPFAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Sodium Channel inhibitor 1” is one of the 3-Oxoisoindoline-1-carboxamides and is a novel and selective voltage-gated sodium channel for pain treatment . It is a part of the Class I antiarrhythmic compounds according to the Vaughan-Williams classification scheme . These drugs bind to and block fast sodium channels that are responsible for rapid depolarization (phase 0) of fast-response cardiac action potentials .

Applications De Recherche Scientifique

  • Sodium channel inhibitors are used to treat diseases related to hyperexcitability, such as epilepsies, pain syndromes, neuromuscular disorders, and cardiac arrhythmias. Ideal drugs targeting sodium channels should act predominantly by modulation rather than blocking to selectively inhibit pathological tissue without affecting healthy tissue (Földi et al., 2021).

  • Sodium channel inhibitors like PF-05089771 are clinically used as analgesics and local anesthetics. These inhibitors target specific sodium channel subtypes, such as Nav1.7, which play a crucial role in pain sensation. PF-05089771 exhibits a slow onset of block and recovery, indicating its potential in pain therapy (Theile et al., 2016).

  • Sodium channel inhibitors are vital in managing chronic pain, especially following nerve injuries. The targeting of specific sodium channel subtypes, such as Na(V)1.8, is essential for persistent pain states, offering a basis for developing subtype-specific inhibitors for chronic pain treatment (Lai et al., 2003).

  • Sodium channel blockers like hydroxyamides and hydantoins have shown efficacy in inhibiting prostate cancer cell lines, indicating their potential use in cancer therapy (Anderson et al., 2003).

  • Sodium channel activators, specifically targeting Na(V)1.1, may hold therapeutic potential for diseases like epilepsy, schizophrenia, and Alzheimer's disease. This suggests a novel avenue in sodium channel drug discovery (Jensen et al., 2014).

  • Sodium channel inhibitors' efficacy in protocols indicates their state preference, which is crucial for certain therapeutic applications. Understanding the state preference of sodium channel inhibitors can lead to more targeted and effective therapies (Karoly et al., 2010).

  • The inhibitor A-887826 shows "reverse use-dependence" on Nav1.8 channels, suggesting its potential in pain treatment. This property might be vital in drug development for targeting pain through Nav1.8 channels (Jo et al., 2023).

Safety And Hazards

When handling “Sodium Channel inhibitor 1”, it is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name

7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXUKFHZQDPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Channel inhibitor 1

Citations

For This Compound
8
Citations
LC Campeau, DR Stuart, JP Leclerc… - Journal of the …, 2009 - ACS Publications
… the synthesis of a potent sodium channel inhibitor 1 and a Tie2 Tyrosine Kinase inhibitor 2. … of sodium channel inhibitor 1 (Scheme 2) and Tie2 tyrosine kinase inhibitor 2 (Scheme 3). …
Number of citations: 454 pubs.acs.org
G Wu, L Li, B Chen, C Chen, D Luo, B He - Pesticide biochemistry and …, 2018 - Elsevier
A new meroterpenoid, named acetoxydehydroaustin A (1) and the known meroterpenoid austin (2) were isolated from the plant pathogenic fungus Verticillium albo-atrum. Their …
Number of citations: 8 www.sciencedirect.com
MC Grant, D Chappell, TJ Gan, MW Manning… - The Journal of Thoracic …, 2023 - Elsevier
Background Opioid-based anesthesia and analgesia is a traditional component of perioperative care for the cardiac surgery patient. Growing enthusiasm for Enhanced Recovery …
Number of citations: 2 www.sciencedirect.com
I Kim, M Goulding, F Tian, S Karami, T Pham… - …, 2022 - publications.aap.org
BACKGROUND AND OBJECTIVES Adverse events (AE), including death, occur in children with benzonatate use. This study aims to understand recent trends in benzonatate exposure …
Number of citations: 1 publications.aap.org
Y Kondo - Metal Free CH Functionalization of Aromatics …, 2014 - Springer
… The potential utility of this methodology was illustrated by its use for the synthesis of potent sodium channel inhibitor 1 [18] and a Tie2 tyrosine kinase inhibitor 2 [19]. …
Number of citations: 4 link.springer.com
K Fagnou - CH Activation, 2010 - Springer
… The synthesis of sodium channel inhibitor 1 [82] illustrates the utility of the N-oxide strategy by using it not only to form the biaryl carbon–carbon bond, but also to form the C4 carbon–…
Number of citations: 138 link.springer.com
MC Grant, G Suffredini, BC Cho - JTCVS open, 2021 - jtcvsopen.org
Feature Editor Note—Since the early days of cardiac surgery, opiates have been a pillar of intraoperative and postoperative analgesia. The hemodynamic profile of opiates and the …
Number of citations: 6 www.jtcvsopen.org
AJJ Becerra - 2016 - teses.usp.br
A evolução do veneno, uma das misturas mais complexas da natureza, tem sustentado o sucesso da diversificação de inúmeras linhagens de animais. Serpentes deslizantes ou …
Number of citations: 3 www.teses.usp.br

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.